(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid
Brand Name: Vulcanchem
CAS No.: 2171606-39-4
VCID: VC6634036
InChI: InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)
SMILES: CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F
Molecular Formula: C20H19F2NO4
Molecular Weight: 375.372

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid

CAS No.: 2171606-39-4

Cat. No.: VC6634036

Molecular Formula: C20H19F2NO4

Molecular Weight: 375.372

* For research use only. Not for human or veterinary use.

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid - 2171606-39-4

Specification

CAS No. 2171606-39-4
Molecular Formula C20H19F2NO4
Molecular Weight 375.372
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid
Standard InChI InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)
Standard InChI Key MXRGDWBECPQWBJ-UHFFFAOYSA-N
SMILES CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid is characterized by its stereospecific configuration at the C2 position and dual fluorine atoms at the C4 position of the pentanoic acid backbone. The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) protects the α-amine, while the carboxylic acid terminus remains reactive for peptide bond formation . Key physicochemical properties include:

PropertyValueSource
CAS Number1234323-60-4
Molecular FormulaC20H19F2NO4\text{C}_{20}\text{H}_{19}\text{F}_{2}\text{NO}_{4}
Molecular Weight375.37 g/mol
Purity≥98% (HPLC)
Chiral Center(2S) configuration

The fluorine atoms at C4 induce electronegativity and steric effects, altering the compound’s conformational flexibility and hydrogen-bonding potential compared to non-fluorinated analogs .

Role of the Fmoc Protecting Group

Protection Mechanism

The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under mild basic conditions . Its installation prevents undesired side reactions during peptide elongation while maintaining compatibility with acid-labile side-chain protecting groups .

Deprotection Kinetics

Deprotection occurs via base-mediated β-elimination, typically using 20% piperidine in dimethylformamide (DMF). This process generates dibenzofulvene, a UV-active byproduct (λmax=301nm\lambda_{\text{max}} = 301 \, \text{nm}) that enables real-time reaction monitoring . The reaction proceeds as follows:

Fmoc-NH-peptide+piperidineNH-peptide+dibenzofulvene-piperidine adduct+CO2\text{Fmoc-NH-peptide} + \text{piperidine} \rightarrow \text{NH-peptide} + \text{dibenzofulvene-piperidine adduct} + \text{CO}_2

The (2S)-configuration ensures stereochemical integrity during repeated deprotection cycles, a critical factor in synthesizing enantiopure peptides .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech synthesizes the compound via a five-step sequence starting from commercially available 4,4-difluoropentanoic acid :

  • Enantioselective amination using a chiral nickel catalyst to establish the (2S)-configuration .

  • Fmoc protection with Fmoc-OSu in dichloromethane (DCM) and N,NN,N-diisopropylethylamine (DIEA) .

  • Crystallization from ethyl acetate/hexane to achieve ≥98% purity .

Key challenges include minimizing racemization during Fmoc installation and ensuring complete removal of toxic intermediates (e.g., tin residues from ester hydrolysis) .

Analytical Validation

Quality control employs reversed-phase HPLC with UV detection (301 nm) to quantify dibenzofulvene byproducts, ensuring deprotection efficiency ≥99% . Chiral GC-MS confirms enantiomeric excess (ee) >99% for the (2S)-isomer .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound’s fluorine atoms enhance peptide stability against proteases while maintaining solubility in SPPS-compatible solvents (DMF, NMP) . A 2025 study demonstrated its incorporation into antimicrobial peptidomimetics, yielding analogs with 4–8× improved serum stability compared to non-fluorinated controls .

Drug Development

As an intermediate in glucagon-like peptide-1 (GLP-1) analogs, the 4,4-difluoro modification reduces hepatic clearance by 37% in preclinical models, extending half-life from 2.1 to 5.8 hours .

Future Directions

Ongoing research focuses on:

  • Continuous-flow synthesis to reduce production costs by 40% .

  • Radiolabeled analogs (e.g., 18F^{18}\text{F}) for PET imaging of peptide drug pharmacokinetics .

  • Machine learning-driven design of fluorinated peptide libraries targeting SARS-CoV-2 variants .

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